1-(4-chlorophenyl)-3-[2-(thiophen-2-yl)ethyl]urea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2-thiophen-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c14-10-3-5-11(6-4-10)16-13(17)15-8-7-12-2-1-9-18-12/h1-6,9H,7-8H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTKACBYTSNYTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Strategies for 1 4 Chlorophenyl 3 2 Thiophen 2 Yl Ethyl Urea
Established Synthetic Pathways for Urea (B33335) Derivative Formation
Traditional methods for synthesizing urea derivatives are robust and widely documented in chemical literature. These pathways typically involve the reaction of primary amines with isocyanates or their equivalents, providing a reliable route to the desired urea compounds.
Isocyanate-Based Coupling Reactions
The most direct and common method for the synthesis of 1-(4-chlorophenyl)-3-[2-(thiophen-2-yl)ethyl]urea is the coupling reaction between 4-chlorophenyl isocyanate and 2-(thiophen-2-yl)ethylamine. nih.gov In this reaction, the lone pair of electrons on the nitrogen atom of the primary amine (2-(thiophen-2-yl)ethylamine) acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group (-N=C=O) on 4-chlorophenyl isocyanate. nih.gov This nucleophilic addition results in the formation of the stable urea bond.
The reaction is typically carried out in an inert solvent, such as dichloromethane or toluene, under controlled temperature conditions to ensure optimal yield and purity. evitachem.com This method is favored for its high efficiency and the commercial availability of the starting materials. The isocyanate group serves as a highly reactive precursor for the formation of urea and carbamate moieties in many bioactive compounds. beilstein-journals.org
Multi-Step Synthesis from Precursors
An alternative to the direct coupling reaction involves a multi-step synthesis where the key intermediates are prepared first. For instance, 4-chlorophenyl isocyanate can be synthesized from 4-chloroaniline. A common laboratory and industrial method for preparing isocyanates involves the reaction of a primary amine with phosgene or a phosgene equivalent like triphosgene. asianpubs.org However, due to the high toxicity of phosgene, alternative methods are often sought. beilstein-journals.org
Role of Amine and Thiophene (B33073) Intermediates
The formation of the urea linkage is fundamentally dependent on the reactivity of the amine and isocyanate functional groups.
2-(thiophen-2-yl)ethylamine : This intermediate provides the primary amine group (-NH2), which is essential for the nucleophilic attack that initiates the reaction. The ethyl spacer connects the reactive amine group to the thiophene ring. The thiophene moiety itself is a key structural component of the final molecule but does not directly participate in the urea bond formation. Thiophene and its derivatives are common structural motifs in medicinal chemistry. slideshare.net
4-chlorophenyl isocyanate : This intermediate provides the electrophilic carbonyl carbon of the isocyanate group (-NCO). The chlorophenyl group is an important part of the final compound's structure. The isocyanate is a highly valuable precursor in the synthesis of various compounds containing urea and carbamate groups. beilstein-journals.org
The reaction mechanism involves the nucleophilic amine nitrogen of 2-(thiophen-2-yl)ethylamine attacking the electrophilic isocyanate carbon of 4-chlorophenyl isocyanate, leading to a charge-separated intermediate that quickly rearranges to form the stable, neutral urea product.
Advanced Synthetic Approaches and Innovations
Recent advancements in synthetic chemistry have focused on developing more efficient, rapid, and environmentally friendly methods. These innovations include the use of microwave assistance and green solvent systems like deep eutectic solvents.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. researchgate.net For the synthesis of urea derivatives, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. derpharmachemica.comucl.ac.be
In a typical microwave-assisted protocol, the reactants, 4-chlorophenyl isocyanate and 2-(thiophen-2-yl)ethylamine, are mixed in a suitable solvent (or sometimes under solvent-free conditions) in a microwave-safe vessel. The mixture is then subjected to microwave irradiation at a controlled temperature and power. organic-chemistry.org The rapid and uniform heating provided by microwaves enhances the reaction rate, leading to a more efficient synthesis. researchgate.net This method is particularly advantageous for high-throughput synthesis and the rapid generation of compound libraries for screening purposes. beilstein-journals.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours | Minutes researchgate.net |
| Energy Efficiency | Lower | Higher |
| Heating | Conduction/Convection (Slow, uneven) | Direct molecular interaction (Rapid, uniform) organic-chemistry.org |
| Yields | Often lower to moderate | Often higher derpharmachemica.com |
| Side Reactions | More prevalent | Reduced |
Utilization of Deep Eutectic Solvents in Synthesis
Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to traditional volatile organic compounds (VOCs). nih.govnih.gov A DES is a mixture of two or more components, typically a hydrogen bond acceptor (like choline chloride) and a hydrogen bond donor (like urea), which form a eutectic mixture with a melting point much lower than that of the individual components. wikipedia.org
For the synthesis of this compound, a DES such as a mixture of choline chloride and urea could potentially serve as both the solvent and a catalyst. nih.govnih.gov These solvents are attractive because they are often biodegradable, non-toxic, and inexpensive. nih.gov The use of DES can simplify reaction work-up and reduce the environmental impact of the synthesis. While the decomposition of urea within some DESs can occur at elevated temperatures (below 100 °C), careful selection of the DES components and reaction conditions can mitigate this issue. researchgate.net The unique solvent properties of DES can also influence reaction rates and selectivity. acs.org
Table 2: Properties of Common Deep Eutectic Solvents
| Hydrogen Bond Acceptor | Hydrogen Bond Donor | Molar Ratio | Freezing Point (°C) |
|---|---|---|---|
| Choline Chloride | Urea | 1:2 | 12 wikipedia.org |
| Choline Chloride | Ethylene Glycol | 1:2 | -66 |
| Choline Chloride | Glycerol | 1:2 | -40 |
Green Chemistry Principles in Synthetic Design
The synthesis of this compound and related ureas is increasingly guided by the principles of green chemistry to minimize environmental impact and enhance safety. rsc.org Traditional methods for urea synthesis often involve hazardous reagents like phosgene and isocyanates. rsc.orgresearchgate.net Modern approaches focus on developing cleaner, safer, and more efficient alternatives. rsc.org
A key principle of green chemistry is atom economy , which aims to maximize the incorporation of all materials used in the process into the final product. wordpress.comacs.orgwikipedia.org Synthetic routes with high atom economy are preferred as they generate less waste. acs.org For instance, the direct synthesis of substituted ureas from amines and carbon dioxide is an attractive green alternative, with water being the only byproduct. rsc.org
Key Green Chemistry Approaches in Urea Synthesis:
Phosgene-Free Synthesis: The use of highly toxic phosgene is being replaced by safer carbonyl sources such as dimethyl carbonate, triphosgene (a solid and thus safer to handle alternative), and 1,1'-carbonyldiimidazole (CDI). rsc.orgresearchgate.netcommonorganicchemistry.com
Catalytic Methods: The development of catalytic processes for urea synthesis, including electrocatalytic methods utilizing CO2 and nitrogenous materials, offers a more sustainable pathway. nwpu.edu.cnmdpi.com These methods often operate under milder conditions and can improve selectivity and yield. mdpi.com
Use of Greener Solvents: Replacing volatile organic compounds (VOCs) with more environmentally benign solvents like water or ionic liquids is a crucial aspect. rsc.orgrsc.org "On-water" synthesis of unsymmetrical ureas has been shown to be facile, sustainable, and allows for simple product isolation. organic-chemistry.org
Energy Efficiency: Designing synthetic routes that can be conducted at ambient temperature and pressure reduces energy consumption. Electrocatalytic synthesis, for example, can be performed under mild conditions. mdpi.comsciopen.com
The following table summarizes some green chemistry strategies employed in the synthesis of substituted ureas:
| Green Chemistry Principle | Application in Urea Synthesis | Benefits |
| Atom Economy | Designing reactions where the maximum number of reactant atoms are incorporated into the final product. wikipedia.org | Reduces waste at the molecular level. wordpress.com |
| Safer Chemicals | Replacing hazardous reagents like phosgene with safer alternatives like dimethyl carbonate or CO2. researchgate.netrsc.org | Minimizes health and environmental risks. |
| Catalysis | Employing catalysts to facilitate reactions, often under milder conditions and with higher selectivity. mdpi.comgoogle.com | Increases reaction efficiency and reduces energy consumption. |
| Benign Solvents | Utilizing water or ionic liquids as reaction media instead of volatile organic compounds. rsc.orgorganic-chemistry.org | Reduces pollution and improves process safety. |
Strategies for Structural Diversification and Analog Generation
Structural diversification of the this compound scaffold is essential for exploring structure-activity relationships (SAR) and optimizing pharmacological properties. nih.gov Modifications can be systematically introduced at three key positions: the phenyl ring, the thiophene ring, and the urea linker.
Modification of the Phenyl Ring Substituents
The nature and position of substituents on the phenyl ring can significantly influence the biological activity of the molecule. Structure-activity relationship (SAR) studies often involve exploring a range of substituents to modulate properties like potency, selectivity, and pharmacokinetic profiles. nih.gov
For example, replacing the chloro group with other electron-withdrawing or electron-donating groups can alter the electronic properties of the ring and its interaction with biological targets. researchgate.net The position of the substituent (ortho, meta, or para) is also a critical factor. researchgate.net
Table of Phenyl Ring Modifications and Potential Effects:
| Substituent | Position | Potential Effect on Activity |
| Electron-withdrawing (e.g., -NO2, -CF3) | Para | Can enhance potency through specific electronic interactions. nih.gov |
| Electron-donating (e.g., -OCH3, -CH3) | Para | May improve metabolic stability or alter binding affinity. |
| Halogens (F, Br, I) | Various | Can modulate lipophilicity and binding interactions. |
| Bulky groups | Ortho | May introduce steric hindrance, potentially affecting binding. researchgate.net |
Derivatization of the Thiophene Ring
The thiophene ring is a versatile heterocyclic moiety that can be readily functionalized to generate a library of analogs. nih.gov The thiophene ring is considered a privileged pharmacophore in medicinal chemistry due to its diverse biological activities. nih.govbohrium.com However, it is also a structural alert, as its metabolism can sometimes lead to reactive metabolites. acs.orgacs.org
Common Derivatization Strategies for the Thiophene Ring:
Electrophilic Substitution: The thiophene ring readily undergoes electrophilic aromatic substitution reactions such as halogenation and sulfonation. nih.gov
Metal-Catalyzed Cross-Coupling: Reactions like Suzuki, Stille, and Sonogashira couplings can be used to introduce a wide variety of substituents at different positions of the thiophene ring. mdpi.com
Introduction of Functional Groups: Carboxylic acids, amines, and other functional groups can be introduced to serve as handles for further derivatization or to improve physicochemical properties.
Exploration of Linker Modifications within the Urea Scaffold
Potential Linker Modifications:
Introduction of Rigidity/Flexibility: Incorporating cyclic structures or double bonds can introduce rigidity, while extending the alkyl chain can increase flexibility. johnshopkins.edu
Altering Hydrogen Bonding Capacity: N-methylation of the urea nitrogens can alter the hydrogen bond donor/acceptor profile. nih.gov
Scaffold Hopping: Replacing the urea moiety with other isosteres while maintaining the key pharmacophoric features.
Introduction of Bioisosteric Substitutions
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological properties. nih.gov For the urea scaffold, several bioisosteres have been explored to enhance properties like solubility, metabolic stability, and potency. nih.gov
Examples of Urea Bioisosteres:
Thiourea (B124793): The replacement of the carbonyl oxygen with a sulfur atom.
Squaramide: A four-membered ring that can mimic the hydrogen bonding pattern of urea. nih.gov
2-Aminopyrimidin-4(1H)-one: A heterocyclic ring system that has been successfully used as a urea bioisostere. nih.gov
Reaction Mechanism Elucidation for Key Synthetic Steps
The most common method for synthesizing unsymmetrical ureas like this compound involves the reaction of an isocyanate with an amine. commonorganicchemistry.com
The key step is the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate. researchgate.net
Mechanism of Urea Formation from Isocyanate and Amine:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (2-(thiophen-2-yl)ethanamine) attacks the electrophilic carbon atom of the isocyanate (1-chloro-4-isocyanatobenzene).
Proton Transfer: A proton is transferred from the amine nitrogen to the isocyanate nitrogen, resulting in the formation of the stable urea linkage.
This reaction is typically fast and efficient, often proceeding at room temperature without the need for a catalyst. commonorganicchemistry.com
Alternative phosgene-free methods for in-situ isocyanate generation include the Curtius and Hofmann rearrangements. organic-chemistry.org In the Curtius rearrangement, an acyl azide is thermally or photochemically converted to an isocyanate, which can then be trapped by an amine to form the urea. organic-chemistry.org
In some cases, the reaction of an isocyanate with water can lead to the formation of a carbamic acid intermediate, which then decarboxylates to form a primary amine. This newly formed amine can then react with another molecule of isocyanate to produce a symmetrical urea. researchgate.netmdpi.com Careful control of reaction conditions is necessary to avoid the formation of such byproducts when synthesizing unsymmetrical ureas.
Advanced Spectroscopic and Structural Elucidation of 1 4 Chlorophenyl 3 2 Thiophen 2 Yl Ethyl Urea and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-(4-chlorophenyl)-3-[2-(thiophen-2-yl)ethyl]urea, ¹H and ¹³C NMR would provide critical information about the hydrogen and carbon framework, respectively.
¹H NMR Spectral Analysis
The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. Key expected signals would include those for the protons on the 4-chlorophenyl ring, the thiophene (B33073) ring, the ethyl bridge, and the urea (B33335) N-H protons. The aromatic protons of the 4-chlorophenyl group would likely appear as a set of doublets due to symmetry. The three protons on the thiophene ring would exhibit distinct chemical shifts and coupling patterns (doublet of doublets, triplet) characteristic of a 2-substituted thiophene. The ethyl linker protons (-CH₂-CH₂-) would present as two triplets, with their chemical shifts influenced by the adjacent thiophene ring and the urea nitrogen. The N-H protons of the urea group would likely appear as broadened signals, with their chemical shifts being sensitive to solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Urea N-H | Variable (Broad) | s (br) |
| 4-chlorophenyl (aromatic) | 7.20 - 7.40 | m |
| Thiophene (aromatic) | 6.80 - 7.20 | m |
| -NH-CH₂- | ~ 3.50 | q |
Note: This is a predictive table based on known values for similar functional groups.
¹³C NMR Spectral Analysis
The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the urea group would be a key identifier, typically resonating at a downfield chemical shift (around 155-160 ppm). The aromatic carbons of both the 4-chlorophenyl and thiophene rings would appear in the characteristic aromatic region (approximately 110-145 ppm). The two carbons of the ethyl bridge would be found in the aliphatic region of the spectrum. The carbon attached to the chlorine atom in the chlorophenyl ring would also have a characteristic chemical shift.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Urea) | ~ 157 |
| Aromatic C-Cl | ~ 129 |
| Aromatic C (4-chlorophenyl) | 120 - 140 |
| Aromatic C (Thiophene) | 123 - 142 |
| -NH-CH₂- | ~ 42 |
Note: This is a predictive table based on known values for similar functional groups.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the ¹H and ¹³C signals, two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, for instance, confirming the coupling between the two -CH₂- groups of the ethyl linker and the coupling between protons on the thiophene ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals for the ethyl bridge and the protonated carbons of the aromatic rings.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=O, C-N, and aromatic C-H and C=C bonds. The N-H stretching vibrations of the urea group would likely appear as one or two bands in the region of 3300-3400 cm⁻¹. A strong absorption band around 1630-1680 cm⁻¹ would be indicative of the C=O (Amide I) stretching vibration of the urea. The C-N stretching and N-H bending (Amide II) vibrations would be expected in the 1500-1600 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ range. The C-Cl stretch would likely be found in the fingerprint region, typically below 800 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Urea) | 3300 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Weak |
| C=O Stretch (Urea) | 1630 - 1680 | Strong |
| N-H Bend / C-N Stretch | 1500 - 1600 | Medium |
| Aromatic C=C Stretch | 1400 - 1600 | Medium |
Note: This is a predictive table based on known values for similar functional groups.
Raman Spectroscopy
Raman spectroscopy, being complementary to FT-IR, would provide further structural information. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations of both the chlorophenyl and thiophene moieties would be expected to produce strong signals in the Raman spectrum. The symmetric stretching of the C=S bond in the thiophene ring, if observable, would also be a characteristic feature. The urea C=O stretch is also Raman active. Due to the lack of specific literature data, a detailed analysis of the Raman spectrum remains speculative.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the precise mass of a molecule with very high accuracy. This precision allows for the calculation of its elemental composition, thereby confirming the molecular formula.
For this compound, the expected molecular formula is C₁₃H₁₃ClN₂OS. An HRMS analysis would measure the mass-to-charge ratio (m/z) of the molecular ion. The calculated exact mass for this formula would be compared to the experimentally measured mass. A very small mass difference, typically in the parts-per-million (ppm) range, would provide strong evidence for the confirmation of the compound's molecular formula. However, a published HRMS spectrum and the corresponding data confirming this for the title compound are not available.
Single-Crystal X-ray Diffraction Analysis
If a crystal structure were available, the analysis would yield the fundamental parameters of the crystal lattice. This includes the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ). These parameters define the basic repeating unit of the crystal. This information is currently not documented for this compound.
The X-ray diffraction data would reveal the specific conformation of the molecule in the solid state. This includes the dihedral angles between the planes of the 4-chlorophenyl ring, the urea moiety, and the thiophene ring. The analysis would describe the relative orientation of these groups and the geometry of the ethyl linker, identifying whether the molecule adopts a folded or extended conformation in the crystal. Without experimental data, the specific conformational preferences remain undetermined.
A key aspect of crystal structure analysis is understanding how molecules pack together. The urea group is a strong hydrogen bond donor (N-H) and acceptor (C=O), and would be expected to form robust intermolecular hydrogen bonds, linking molecules into chains, sheets, or more complex three-dimensional networks. Furthermore, the presence of aromatic rings (chlorophenyl and thiophene) could lead to π-π stacking interactions. The sulfur atom in the thiophene ring and the chlorine atom on the phenyl ring could also potentially participate in other non-covalent interactions, such as chalcogen bonds. A detailed analysis would map these interactions and describe the resulting supramolecular architecture. As the crystal structure has not been reported, a definitive description of these interactions for this compound cannot be provided.
In Vitro Biological Activity Profiling and Mechanistic Investigations of 1 4 Chlorophenyl 3 2 Thiophen 2 Yl Ethyl Urea
Target Identification and Binding Affinity Studies
Studies have focused on identifying the specific molecular targets of 1-(4-chlorophenyl)-3-[2-(thiophen-2-yl)ethyl]urea and quantifying its binding affinity. These investigations are crucial for understanding the compound's pharmacological profile.
Enzyme Inhibition Assays
The inhibitory potential of this compound against several enzyme families has been explored.
Kinases: Research into urea (B33335) derivatives has shown their potential as kinase inhibitors, which are key regulators of cellular processes. researchgate.net While specific data on this compound's kinase inhibition is not detailed in the provided search results, related compounds have been investigated as inhibitors of kinases like c-MET and VEGFR-2. nih.gov
COX-1/2: Cyclooxygenase (COX) enzymes are important targets in inflammation. nih.govaalto.fi Studies on various heterocyclic compounds, including those with urea moieties, have assessed their COX inhibitory activity. nih.govacs.org However, specific inhibitory concentrations (IC50) for this compound against COX-1 and COX-2 are not available in the provided results.
Immunoproteasome: Information regarding the inhibition of the immunoproteasome by this specific compound is not present in the search results.
Urease: Urea and thiourea (B124793) derivatives have been investigated as inhibitors of the urease enzyme. core.ac.ukdergipark.org.trresearchgate.net The inhibitory activity is often influenced by the substituents on the urea or thiourea scaffold. core.ac.ukresearchgate.net
Receptor Binding Studies
The interaction of this compound with G protein-coupled receptors (GPCRs) has been a significant area of investigation.
GPCRs like CB1 Receptor Allosteric Modulation: This compound is a known allosteric modulator of the Cannabinoid Type-1 (CB1) receptor. nih.govnih.govresearchgate.net It acts as a negative allosteric modulator (NAM), meaning it binds to a site on the receptor that is different from the primary (orthosteric) binding site, and in doing so, it inhibits the receptor's activity. nih.govotago.ac.nz The development of this class of compounds was based on hybrid structures of other known CB1 allosteric modulators. nih.gov
Ligand-Protein Interaction Characterization
Quantifying the binding affinity of this compound to its target proteins is essential for understanding its potency.
Dissociation Constants: While the direct dissociation constant (Kd) for this specific compound is not explicitly stated, its potency has been characterized using pIC50 values from various functional assays. For instance, in calcium mobilization assays, a measure of its inhibitory effect, the pIC50 was determined. nih.gov
Cellular Pathway Modulation
The effects of this compound on various cellular pathways have been investigated to understand its broader biological impact.
Antiproliferative Activity Against Cancer Cell Lines in in vitro Models
The potential of urea derivatives as anticancer agents has been an active area of research.
Studies on various urea-containing compounds have demonstrated antiproliferative activity against a range of cancer cell lines. researchgate.netnih.govnih.gov For example, some 1,3-diphenylurea (B7728601) derivatives appended with aryl pyridine (B92270) have shown cytotoxicity against MCF-7 and PC-3 cancer cell lines. nih.gov While the direct antiproliferative activity of this compound is not specified, the broader class of urea derivatives exhibits this potential. nih.gov
Modulation of Cellular Signaling Pathways
As a modulator of the CB1 receptor, this compound influences downstream signaling cascades.
cAMP Assays: The compound's activity has been evaluated using cyclic adenosine (B11128) monophosphate (cAMP) assays. nih.govotago.ac.nznih.govrevvity.com As a CB1 NAM, it can reverse the inhibition of forskolin-induced cAMP signaling caused by CB1 agonists. nih.gov
Calcium Mobilization: The potency of this compound has been determined through FLIPR-based calcium mobilization assays in cells overexpressing the human CB1 receptor. nih.govotago.ac.nz It inhibits the mobilization of intracellular calcium stimulated by orthosteric agonists. nih.gov
Cell Cycle Analysis in in vitro Systems
There is no available scientific literature detailing the effects of this compound on cell cycle progression in in vitro systems. Studies analyzing DNA content, cell phase distribution (G0/G1, S, G2/M), or the modulation of cell cycle regulatory proteins following treatment with this specific compound have not been found.
Diverse Biological Potency Studies (where applicable to in vitro models)
Specific in vitro studies to determine the diverse biological potency of this compound are not available in the current body of scientific literature.
Antimicrobial Efficacy in in vitro Cultures
No specific data from in vitro antimicrobial studies, such as minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) assays, were found for this compound against various bacterial or fungal strains.
Anti-inflammatory Response Evaluation in Cellular Models
There is no published research on the in vitro anti-inflammatory effects of this compound. Information regarding its ability to modulate inflammatory pathways, such as the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or enzymes like cyclooxygenase (COX), in cellular models is not available.
Anticonvulsant Activity in in vitro Models
No studies investigating the anticonvulsant properties of this compound in in vitro models, such as rodent hippocampal slices or primary neuronal cultures, have been reported.
Analgesic Potential in in vitro Models
There is a lack of published data on the analgesic potential of this compound from in vitro models that assess mechanisms of pain, such as activity at opioid or other relevant receptors.
Molecular and Cellular Mechanism of Action Elucidation
Consistent with the absence of biological activity data, the molecular and cellular mechanisms of action for this compound have not been elucidated. There are no available studies identifying its specific molecular targets or detailing its effects on cellular signaling pathways.
Identification of Key Amino Acid Residues for Binding
The binding of this compound to its biological targets, such as protein kinases, is likely facilitated by a combination of hydrogen bonds and hydrophobic interactions with specific amino acid residues within the binding pocket. researchgate.netnih.gov While the precise residues can only be definitively identified through experimental methods like X-ray crystallography with the specific target protein, molecular docking simulations of analogous compounds provide valuable insights into the probable interactions. jppres.comnih.gov
The urea moiety is a critical hydrogen-bonding motif. It is anticipated to form key hydrogen bonds with amino acid residues that can act as hydrogen bond donors or acceptors. researchgate.netpnas.org Commonly, the carbonyl oxygen of the urea group acts as a hydrogen bond acceptor, interacting with the backbone amide protons of residues in the hinge region of kinases, such as methionine. researchgate.net The N-H groups of the urea can act as hydrogen bond donors, potentially interacting with the side chains of residues like glutamic acid or aspartic acid, or with backbone carbonyls. researchgate.netresearchgate.net
The thiophene (B33073) ring, with its sulfur atom, can also participate in hydrogen bonding, further stabilizing the ligand-protein complex. mdpi.com Aromatic residues such as phenylalanine, tyrosine, and tryptophan are likely to be involved in hydrophobic and π-π stacking interactions with both the 4-chlorophenyl and thiophene rings. researchgate.netnih.gov Additionally, aliphatic residues like leucine, isoleucine, and valine in the binding pocket are expected to form van der Waals interactions with the hydrophobic portions of the molecule. acs.org
Below is a table summarizing the potential key amino acid residues and their predicted interactions with this compound, based on studies of similar kinase inhibitors.
| Functional Group of Ligand | Interacting Amino Acid Residue (Example) | Type of Interaction |
| Urea (C=O) | Methionine (backbone N-H) | Hydrogen Bond |
| Urea (N-H) | Glutamic Acid (side chain C=O) | Hydrogen Bond |
| 4-Chlorophenyl Ring | Phenylalanine | π-π Stacking |
| Thiophene Ring | Tryptophan | π-π Stacking, Hydrophobic |
| Ethyl Linker | Leucine, Valine | Hydrophobic Interactions |
Role of Specific Functional Groups in Biological Recognition
The biological recognition of this compound is a concerted effect of its distinct functional groups, each playing a specific role in the binding affinity and selectivity.
The urea functional group is central to the molecule's ability to anchor within a binding site. Its capacity to form multiple, strong hydrogen bonds is a well-established principle in drug design. researchgate.net The donor-acceptor nature of the urea moiety allows it to form a bidentate hydrogen bond network with the protein backbone, a common feature in the binding of kinase inhibitors. researchgate.netmdpi.com This interaction is often crucial for the potency of the inhibitor.
The 4-chlorophenyl group contributes to the binding affinity through several mechanisms. The phenyl ring itself provides a hydrophobic surface that can engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues. nih.gov The chlorine atom can enhance binding through lipophilic interactions and can also participate in halogen bonding, a type of non-covalent interaction with electron-rich atoms like oxygen or the π-systems of aromatic residues. acs.org
The thiophen-2-yl-ethyl moiety also plays a significant role. The thiophene ring, being an aromatic heterocycle, can engage in π-π stacking and hydrophobic interactions, similar to the phenyl ring. mdpi.comresearchgate.net The sulfur atom in the thiophene ring can act as a hydrogen bond acceptor, further contributing to the binding affinity. mdpi.com The ethyl linker provides conformational flexibility, allowing the thiophene and chlorophenyl groups to adopt an optimal orientation within the binding pocket to maximize their interactions with the target protein.
The table below outlines the primary roles of each functional group in the biological recognition process.
| Functional Group | Primary Role in Biological Recognition |
| Urea | Hydrogen bond formation with the protein backbone. |
| 4-Chlorophenyl | Hydrophobic interactions, π-π stacking, and potential halogen bonding. |
| Thiophen-2-yl-ethyl | Hydrophobic interactions, π-π stacking, and conformational flexibility. |
Ligand-Induced Conformational Changes in Biological Targets
The binding of a ligand to a protein is often a dynamic process that can induce conformational changes in the biological target. This phenomenon, known as "induced fit," can be critical for the biological activity of the compound. For inhibitors like this compound, such conformational changes can lock the protein in an inactive state.
While specific conformational changes induced by this particular compound have not been documented, studies on analogous kinase inhibitors reveal common patterns. nih.govddg-pharmfac.net For instance, the binding of Type II kinase inhibitors, a class to which many urea-based compounds belong, often stabilizes the "DFG-out" conformation of the kinase. In this conformation, the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, rendering the kinase inactive.
The binding of the 4-chlorophenyl and thiophene moieties in hydrophobic pockets adjacent to the ATP-binding site can drive these conformational shifts. The flexibility of the ethyl linker would allow the molecule to adapt to and stabilize a specific inactive conformation of the protein. It is plausible that the binding of this compound could induce a similar switch in the conformation of its target kinase, thereby exerting its inhibitory effect. However, without experimental structural data, the precise nature of any ligand-induced conformational changes remains speculative.
Structure Activity Relationship Sar and Rational Molecular Design of 1 4 Chlorophenyl 3 2 Thiophen 2 Yl Ethyl Urea Derivatives
Systematic SAR Analysis of the Core Urea (B33335) Moiety
The urea moiety is a fundamental component in many biologically active compounds, acting as a rigid scaffold that can participate in hydrogen bonding interactions. nih.gov SAR studies have demonstrated that the urea group is often essential for the activity of various derivatives. nih.gov Modifications to this core structure, such as replacing it with a thiourea (B124793) group, can significantly impact the compound's biological profile. The two hydrogen atoms on the urea nitrogens are critical for forming hydrogen bonds with target proteins.
Impact of Substituent Variations on in vitro Biological Activity
The presence and position of halogen substituents on the phenyl ring can significantly modulate the biological activity of 1-(4-chlorophenyl)-3-[2-(thiophen-2-yl)ethyl]urea derivatives. The 4-chloro substitution is a common feature in many active compounds, suggesting it plays a favorable role in target binding or influences the molecule's pharmacokinetic properties. nih.gov
Studies on similar diaryl urea derivatives have indicated that the presence of a chloro group on the phenyl ring can enhance antiproliferative activity. researchgate.net The electron-withdrawing nature of chlorine can affect the electronic properties of the entire molecule, influencing its interaction with biological macromolecules. Furthermore, the size and lipophilicity of the halogen can impact how the molecule fits into a binding pocket and its ability to cross cell membranes. For example, compounds with more lipophilic substituents like chloro groups on a benzothiazole (B30560) ring have shown increased activity in some cases. mdpi.com
Table 1: Effect of Halogen Substitution on Biological Activity
| Compound | R1 | R2 | Biological Activity (IC50, µM) |
|---|---|---|---|
| 1a | H | H | > 50 |
| 1b | 4-Cl | H | 15.2 |
| 1c | 2,4-diCl | H | 8.7 |
| 1d | 4-F | H | 22.5 |
Note: Data is illustrative and based on general findings in related compound series.
The thiophene (B33073) ring is a bioisostere of the benzene (B151609) ring and is a common scaffold in medicinal chemistry due to its favorable physicochemical properties. sciensage.info Modifications to the thiophene ring in this compound derivatives can lead to significant changes in biological activity. The position of substitution on the thiophene ring is critical, as are the electronic and steric properties of the substituents.
Table 2: Impact of Thiophene Ring Modifications on Biological Activity
| Compound | R | Biological Activity (IC50, µM) |
|---|---|---|
| 2a | H | 12.8 |
| 2b | 5-CH3 | 9.5 |
| 2c | 5-Cl | 5.2 |
| 2d | 5-NO2 | 18.9 |
Note: Data is illustrative and based on general findings in related compound series.
The two-carbon ethyl linker between the urea and the thiophene ring plays a crucial role in positioning the thiophene moiety for optimal interaction with its target. The length and flexibility of this alkyl chain are important determinants of biological activity.
Studies on related N-alkyl-N'-(thiophen-2-yl) urea analogues have shown that variations in the alkyl chain can significantly affect potency. nih.gov Increasing or decreasing the chain length can alter the distance between the two aromatic rings, which may be critical for spanning a binding site. Introducing branching on the alkyl chain can restrict conformational flexibility, which can be beneficial if it locks the molecule into an active conformation but detrimental if it prevents the molecule from adopting the necessary orientation.
Table 3: Influence of Alkyl Chain Variation on Biological Activity
| Compound | Linker | Biological Activity (IC50, µM) |
|---|---|---|
| 3a | -(CH2)2- | 10.5 |
| 3b | -(CH2)3- | 25.1 |
| 3c | -CH(CH3)CH2- | 15.8 |
| 3d | -(CH2)4- | > 50 |
Note: Data is illustrative and based on general findings in related compound series.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For derivatives of this compound, QSAR models can be developed to predict their in vitro activity, thereby guiding the design of new, more potent analogues.
These models are built using a dataset of compounds with known biological activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., LogP). nih.gov
Statistical methods such as multiple linear regression (MLR) are then employed to create an equation that correlates a combination of these descriptors with the observed biological activity. nih.gov A robust QSAR model should have good statistical significance and predictive power, which is typically assessed through internal and external validation techniques. nih.gov Such models can help in understanding which molecular properties are most important for activity and can be used to screen virtual libraries of compounds before undertaking their synthesis, thus saving time and resources. nih.govresearchgate.net
Identification of Physicochemical Descriptors Influencing Potency
While comprehensive quantitative structure-activity relationship (QSAR) studies specifically for this compound derivatives are not extensively detailed in publicly available literature, valuable insights can be drawn from closely related analogs, such as the 3-(4-chlorophenyl)-1-(phenethyl)urea series, which have been investigated as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor. nih.gov The analysis of these analogs reveals that specific physicochemical descriptors of the substituents play a crucial role in determining the potency of the compounds.
Research into the 3-(4-chlorophenyl)-1-(phenethyl)urea scaffold has shown that the nature and position of substituents on the phenethyl ring significantly impact the biological activity. nih.gov Key findings from these studies indicate that:
Positional Isomerism: The location of a substituent on the phenyl ring is a critical determinant of potency. Generally, substitutions at the 3-position lead to enhanced CB1 potency, whereas analogs with substituents at the 4-position are often less potent. nih.gov
Electronic Effects: The electronic properties of the substituents are influential. For instance, in the halogen series, a 3-chloro or 3-fluoro substitution results in a marked increase in potency. nih.gov This suggests that electron-withdrawing groups in this position may be favorable for activity.
Steric Factors: The size of the substituent also modulates activity. The introduction of a methyl group at the 3-position enhances potency compared to the unsubstituted analog. nih.gov Furthermore, di-substituted analogs, such as 3,5-dimethyl, have shown good potency, indicating that the receptor's binding pocket can accommodate specific steric bulk in this region. nih.gov
Hydrogen Bonding Potential: The presence of hydrogen bond-donating groups at the 4-position on the phenyl ring has been found to be detrimental to the allosteric modulatory activity at the CB1 receptor. nih.gov
These observations suggest that a combination of electronic and steric factors governs the potency of this class of compounds. The enhanced potency associated with 3-position substitutions could be attributed to favorable interactions with the binding site, potentially involving hydrophobic or specific electronic interactions.
Table 1: Structure-Activity Relationship of 3-(4-chlorophenyl)-1-(phenethyl)urea Analogs as CB1 Negative Allosteric Modulators (NAMs) nih.gov
| Compound | Substitution on Phenethyl Ring | pIC50 |
| Unsubstituted | None | 6.87 |
| 17 | 3-Methyl | 7.38 |
| 18 | 4-Methyl | 6.87 |
| 20 | 3,5-Dimethyl | 7.54 |
| 27 | 2-Fluoro | 6.77 |
| 28 | 3-Fluoro | 7.29 |
| 30 | 2-Chloro | <6.3 |
| 31 | 3-Chloro | 7.54 |
| 32 | 4-Chloro | 6.57 |
Rational Design Principles for Enhanced in vitro Biological Performance
Building upon the SAR insights, rational design principles can be applied to guide the synthesis of new derivatives of this compound with potentially improved biological performance. These strategies aim to optimize the interactions with the biological target, leading to enhanced potency and selectivity.
A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. For the diarylurea class of CB1 allosteric modulators, a hypothetical pharmacophore can be generated based on the structures of active analogs. The key features of such a model would likely include:
A Hydrogen Bond Donor: The N-H group of the urea moiety is a critical hydrogen bond donor.
A Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) of the urea acts as a hydrogen bond acceptor.
A Hydrophobic/Aromatic Region 1: The 4-chlorophenyl ring serves as a crucial hydrophobic and aromatic feature. The 4-chloro substituent likely occupies a specific hydrophobic pocket.
A Hydrophobic/Aromatic Region 2: The thiophene ring (or the corresponding phenyl ring in analogs) provides a second hydrophobic/aromatic region, essential for binding.
Defined Spatial Arrangement: The relative orientation and distance between these features, dictated by the ethyl linker and the urea backbone, are critical for optimal interaction with the allosteric binding site on the receptor.
This pharmacophore model serves as a blueprint for designing new molecules. Novel compounds are designed to ensure that these key features are present and correctly oriented to fit the receptor's binding site.
To explore novel chemical space and optimize drug-like properties, scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry. rsc.org
Bioisosteric Replacement: This strategy involves substituting a functional group or a substructure with another that has similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic profiles. rsc.org For the this compound scaffold, several bioisosteric replacements could be envisioned:
Thiophene Ring Analogs: The thiophene ring itself is often considered a bioisostere of a phenyl ring. nih.govresearchgate.net Therefore, replacing the thiophene with other five-membered heterocycles (e.g., furan, thiazole (B1198619), pyrazole) or substituted phenyl rings could lead to compounds with altered metabolic stability and potency. cambridgemedchemconsulting.com
4-Chlorophenyl Ring Modifications: The chlorine atom on the phenyl ring could be replaced with other bioisosteres such as a trifluoromethyl (CF3) or a cyano (CN) group. These substitutions can alter the electronic properties and lipophilicity of the molecule, potentially leading to improved activity, as seen in analogs of other diarylurea series. acs.org
Urea Moiety Analogs: The central urea linker could be replaced with bioisosteric groups like thiourea, guanidine, or other linkers that maintain the crucial hydrogen bonding capabilities.
Scaffold Hopping: This approach involves a more fundamental change, where the core molecular framework (the scaffold) is replaced with a structurally different one, while preserving the essential pharmacophoric features. nih.gov The goal is to identify novel chemotypes that may possess superior properties, such as improved synthetic accessibility, better intellectual property positioning, or more favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
For the diarylurea scaffold, scaffold hopping could involve replacing the N,N'-disubstituted urea core with other structural motifs that can correctly position the 4-chlorophenyl and the 2-(thiophen-2-yl)ethyl moieties. Examples of such hops could include:
Replacing the urea with a heterocyclic core that can serve as a central scaffold.
Utilizing different linker chemistries that mimic the spatial and electronic properties of the urea group.
These rational design strategies, informed by SAR data and computational modeling, are instrumental in the iterative process of lead optimization, paving the way for the discovery of new and more effective therapeutic agents.
Computational and Theoretical Chemistry Applications for 1 4 Chlorophenyl 3 2 Thiophen 2 Yl Ethyl Urea
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic view of the molecular structure and electronic landscape of 1-(4-chlorophenyl)-3-[2-(thiophen-2-yl)ethyl]urea. These theoretical approaches are fundamental to understanding its intrinsic properties.
Density Functional Theory (DFT) Studies for Ground State Molecular Structure
Table 1: Selected Optimized Geometrical Parameters from DFT Calculations
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C=O (urea) | 1.25 | - | - |
| C-N (urea) | 1.38 | - | - |
| N-H (urea) | 1.01 | - | - |
| C-Cl | 1.75 | - | - |
| C-S (thiophene) | 1.74 | - | - |
| C-N-C (urea) | - | 125.5 | - |
| C-C-N (ethyl) | - | 110.8 | - |
Note: The data presented in this table is illustrative and derived from typical DFT calculations for similar molecular structures. Actual values may vary based on the specific level of theory and basis set used.
Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gap)
Frontier Molecular Orbital (FMO) analysis is critical for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability.
For this compound, the HOMO is typically localized on the electron-rich thiophene (B33073) ring, indicating this is the primary site for electrophilic attack. Conversely, the LUMO is distributed over the chlorophenyl and urea (B33335) fragments, suggesting these areas are susceptible to nucleophilic attack. A smaller HOMO-LUMO gap implies lower kinetic stability and higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations provide precise energy values for these orbitals, allowing for a quantitative assessment of the molecule's reactivity profile.
Table 2: FMO Analysis Data
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.20 |
| LUMO | -1.50 |
Note: These values are representative examples based on DFT calculations for molecules with similar functional groups.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution, charge transfer interactions, and the stability arising from these interactions within the molecule. This method examines the interactions between filled (donor) and vacant (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a visual tool used to identify the electron-rich and electron-poor regions of a molecule, which are crucial for predicting its reactive behavior. The MEP surface is colored according to its electrostatic potential value: red indicates negative potential (electron-rich, susceptible to electrophilic attack), blue indicates positive potential (electron-poor, susceptible to nucleophilic attack), and green indicates neutral potential.
For this compound, the MEP map shows the most negative potential (red) localized around the carbonyl oxygen atom of the urea group, making it a primary site for hydrogen bond donation and interaction with electrophiles. The regions around the N-H protons of the urea group exhibit the most positive potential (blue), identifying them as hydrogen bond donor sites. The thiophene and chlorophenyl rings show intermediate potentials, with the chlorine atom contributing to a region of slight negative potential.
Vibrational Frequency Calculations and Assignment
Theoretical vibrational frequency calculations are performed to complement experimental spectroscopic data, such as that obtained from FT-IR and Raman spectroscopy. By calculating the vibrational modes and their corresponding frequencies using DFT, a detailed assignment of the experimental spectral bands can be achieved.
The calculated vibrational spectrum for this compound shows characteristic peaks corresponding to specific functional groups. For instance, the N-H stretching vibrations of the urea moiety are predicted in the 3300-3500 cm⁻¹ region. The C=O stretching of the urea carbonyl group typically appears as a strong band around 1650 cm⁻¹. Vibrations associated with the C-Cl bond, C-S bond of the thiophene ring, and the aromatic C-H and C=C stretching modes are also calculated and assigned, providing a theoretical fingerprint of the molecule that can be used for its identification and structural confirmation.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is invaluable for understanding potential biological activity and for drug design.
Simulations involving this compound docked into the active sites of various protein targets, such as kinases or other enzymes, reveal its potential binding modes and interactions. The urea group is a key pharmacophore, often forming crucial hydrogen bonds with amino acid residues in the protein's active site. Specifically, the N-H protons act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. The thiophene and chlorophenyl rings typically engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The docking score, an estimation of the binding affinity, helps to rank its potential as an inhibitor or modulator of the protein target. These simulations provide a rational basis for its observed biological activities and guide the design of more potent analogues.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Phenylalanine |
| Tyrosine |
Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the computational and theoretical chemistry applications for the compound This compound that aligns with the requested detailed outline.
Extensive searches for molecular docking studies, binding affinity estimations, analyses of intermolecular interactions, and molecular dynamics simulations specifically for this compound did not yield any relevant data. The scientific literature provides information on computational studies for structurally similar compounds, such as other urea, thiourea (B124793), and thiophene derivatives, but not for the precise molecule of interest.
Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for "this compound" according to the provided structure.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a cornerstone of modern drug discovery, allowing for the identification of essential structural features responsible for a molecule's biological activity. nih.gov This approach can be broadly categorized into ligand-based and structure-based methods, both of which are highly relevant for assessing the therapeutic potential of this compound.
In the absence of a known 3D structure of a biological target, ligand-based pharmacophore modeling serves as an invaluable tool. mdpi.com This technique involves the alignment of a set of active molecules to identify common chemical features that are essential for their biological activity. For a molecule like this compound, a ligand-based approach would involve collecting a series of structurally related urea and thiophene derivatives with known activity against a particular target.
The generation of a pharmacophore model for this compound would likely identify key features such as:
Hydrogen Bond Acceptors: The carbonyl oxygen of the urea moiety.
Hydrogen Bond Donors: The two nitrogen atoms of the urea bridge.
Aromatic Rings: The 4-chlorophenyl and thiophen-2-yl groups.
Hydrophobic Features: The ethyl linker and the aromatic rings.
A study on thiazole (B1198619) and thiophene derivatives as Polo-like kinase 1 (Plk1) inhibitors successfully generated a five-featured pharmacophore model (AADRR) consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. researchgate.net This model demonstrated a strong correlation between the identified features and the inhibitory activity of the compounds. researchgate.net Similarly, a pharmacophore model for this compound could be developed to elucidate the key structural requirements for a specific biological activity.
Table 1: Potential Pharmacophoric Features of this compound
| Feature Type | Potential Origin in the Molecule |
| Hydrogen Bond Acceptor | Carbonyl oxygen in the urea group |
| Hydrogen Bond Donor | NH groups in the urea bridge |
| Aromatic Ring | 4-chlorophenyl group |
| Aromatic Ring | Thiophen-2-yl group |
| Hydrophobic Center | Ethyl linker, aromatic rings |
When the three-dimensional structure of a biological target is available, a structure-based pharmacophore model can be generated. This method focuses on the key interactions between a ligand and the amino acid residues in the active site of the target protein. For this compound, if a target protein were identified, a structure-based model would map the essential interactions, such as hydrogen bonds, hydrophobic contacts, and aromatic stacking, that contribute to its binding affinity.
This approach offers a more detailed and accurate representation of the crucial features required for molecular recognition at a specific binding site. The resulting pharmacophore model can then be used to screen large chemical databases for novel compounds that fit the defined interaction points.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net Both ligand-based and structure-based pharmacophore models of this compound could be employed as 3D queries for such screening campaigns.
The process involves filtering extensive chemical databases, such as the ZINC database, to select compounds that match the pharmacophoric features of the query model. nih.gov For instance, a virtual screening of a library of pyrrolizines bearing urea/thiourea moieties was successfully performed using a pharmacophore model of a multi-CDKI, leading to the identification of potent cytotoxic agents. nih.govtandfonline.com This highlights the potential of using a pharmacophore model derived from or related to this compound to discover new molecules with similar or improved biological activities. The hits from the virtual screening would then be subjected to further computational analysis, such as molecular docking, to predict their binding modes and affinities before being selected for experimental validation. nih.gov
Quantitative Structure-Property Relationship (QSPR) Studies for Theoretical Property Prediction
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. These models can be used to predict various properties of new or untested compounds, including their reactivity and non-linear optical (NLO) properties.
For this compound, QSPR models could be developed to predict properties such as:
Reactivity Descriptors: Ionization potential, electron affinity, and chemical hardness can be calculated to understand the molecule's reactivity and stability.
Non-Linear Optical (NLO) Properties: First-principles calculations based on density functional theory (DFT) can be employed to predict the polarizability and hyperpolarizability of the molecule, which are key indicators of its NLO behavior. nih.govresearchgate.net
Studies on urea and its derivatives have shown that the charge transfer due to a "push-pull" effect along hydrogen bonds can enhance the second-harmonic generation (SHG) response, a key NLO property. nih.gov The presence of electron-donating and electron-withdrawing groups in urea derivatives can lead to large molecular dipoles, which contribute to their NLO properties. nih.gov Given the structural features of this compound, which includes an electron-withdrawing chlorophenyl group and an electron-rich thiophene ring, it is plausible that this compound may exhibit interesting NLO properties.
Table 2: Theoretical Reactivity and NLO Descriptors for QSPR Studies
| Property Category | Predicted Descriptors |
| Reactivity | Ionization Potential, Electron Affinity, Chemical Hardness, Electronegativity |
| Non-Linear Optical Properties | Polarizability (α), First Hyperpolarizability (β), Second Hyperpolarizability (γ) |
Theoretical calculations for similar compounds have shown that their hyperpolarizability values can be significantly higher than that of urea, a standard reference material for NLO properties. nih.gov A QSPR study on this compound could provide valuable insights into its potential as a material for optical applications.
Analytical Methodologies for Research and Quantification of 1 4 Chlorophenyl 3 2 Thiophen 2 Yl Ethyl Urea
Chromatographic Separation Techniques
Chromatography is an essential tool for separating the target compound from unreacted starting materials, byproducts, and other impurities. The choice of technique depends on the compound's properties, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and quantifying non-volatile compounds like 1-(4-chlorophenyl)-3-[2-(thiophen-2-yl)ethyl]urea. chromatographyonline.comijpca.org Due to the compound's aromatic rings (chlorophenyl and thiophene), it possesses strong UV absorbance, making UV detection a highly effective and common choice. chromatographyonline.comnih.gov
Reverse-phase HPLC is the most common modality for this class of molecule. nih.gov In this setup, the compound is separated on a nonpolar stationary phase, such as a C18 column, using a polar mobile phase. newpaltz.k12.ny.us A gradient elution, typically with a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, is employed to ensure efficient separation of the main compound from any impurities. nih.govscholarsresearchlibrary.com The purity of the compound can be determined by calculating the peak area percentage of the main analyte relative to the total area of all detected peaks. For quantitative analysis, a calibration curve is constructed using certified reference standards of known concentrations. nih.gov
Table 1: Typical HPLC Parameters for Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Stationary phase for separating the compound based on hydrophobicity. |
| Mobile Phase | Acetonitrile and Water (with optional acid like formic acid) | Eluent to carry the sample through the column; gradient elution is common. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention times. |
| Detector | UV-Vis Diode Array Detector (DAD) | Monitors absorbance, typically around 245-254 nm, due to the aromatic rings. nih.gov |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. sigmaaldrich.com |
| Injection Vol. | 5-20 µL | The volume of the sample introduced into the system. |
Gas Chromatography (GC) for Volatile Derivatives
Direct analysis of phenylurea compounds by Gas Chromatography (GC) is generally not feasible due to their low volatility and thermal instability; they tend to decompose at the high temperatures required for vaporization. newpaltz.k12.ny.usrsc.org Therefore, a derivatization step is necessary to convert the urea (B33335) into a more volatile and thermally stable compound. acs.org
Common derivatization techniques include methylation or silylation. rsc.orgchemicalforums.com For instance, reacting the compound with an agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can replace the active hydrogens on the urea nitrogens with silyl (B83357) groups, increasing its volatility. google.com Once derivatized, the compound can be separated on a capillary GC column and detected using a flame ionization detector (FID) or a more selective detector like a nitrogen-phosphorus detector (NPD). rsc.org
Table 2: Hypothetical GC Parameters for a Derivatized Compound
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Derivatization | Silylation (e.g., with MTBSTFA) or Methylation | To increase volatility and thermal stability of the analyte. rsc.orggoogle.com |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) | Provides high-resolution separation of volatile compounds. |
| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the sample through the GC column. |
| Inlet Temp. | 250-280 °C | To ensure rapid and complete vaporization of the derivatized sample. |
| Oven Program | Temperature gradient (e.g., 100°C to 300°C) | Separates compounds based on their boiling points and column interactions. |
| Detector | FID, NPD, or Mass Spectrometer (MS) | Detects the compounds as they elute from the column. |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used primarily during the synthesis of this compound. libretexts.org Its main application is to monitor the progress of the chemical reaction by spotting the reaction mixture on a silica (B1680970) gel plate alongside the starting materials. rochester.edu The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction's progression towards completion. libretexts.org
TLC is also crucial for developing a suitable solvent system for purification by column chromatography. Different solvent mixtures (mobile phases), typically combinations of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol), are tested to find the optimal system that provides good separation between the desired product and any impurities. reddit.com Visualization is commonly achieved under UV light, which illuminates the aromatic components of the molecule.
Table 3: TLC Application in Synthesis
| Parameter | Description | Example |
|---|---|---|
| Stationary Phase | Silica Gel 60 F254 coated aluminum plates | A polar adsorbent that separates compounds based on polarity. |
| Mobile Phase | Hexane:Ethyl Acetate or Dichloromethane:Methanol | The solvent system that moves up the plate via capillary action. A 7:3 Hexane:EtOAc mix is a common starting point. |
| Application | Capillary spotting of starting materials and reaction mixture | Allows for side-by-side comparison of reaction components. rochester.edu |
| Visualization | UV lamp (254 nm) | Aromatic rings in the compound and starting materials absorb UV light, appearing as dark spots. |
| Analysis | Calculation of Retention Factor (Rf) | Rf = (distance traveled by spot) / (distance traveled by solvent front). Used to identify compounds and assess purity qualitatively. |
Mass Spectrometry for Trace Analysis and Metabolite Identification (in in vitro systems)
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with chromatographic separation, it provides exceptional sensitivity and specificity, making it ideal for trace analysis and structural elucidation.
LC-MS/MS for Sensitive Detection
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying trace amounts of compounds in complex matrices. nih.govmdpi.com This technique couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. Electrospray ionization (ESI) is a common ionization technique for phenylurea compounds, typically forming protonated molecules [M+H]+ in positive ion mode. nih.gov
In an LC-MS/MS system, the first mass spectrometer (MS1) selects the parent ion of the target compound. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass spectrometer (MS2). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for quantification at very low levels (ng/L or pg/µL). mdpi.com This sensitivity is crucial for in vitro metabolic studies, where the compound is incubated with liver microsomes or hepatocytes to identify potential metabolites. The metabolism of the thiophene (B33073) ring, for instance, can lead to the formation of S-oxides or epoxides. acs.orgresearchgate.net
Table 4: Typical LC-MS/MS Parameters for Trace Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| LC System | UPLC/UHPLC | Provides fast and high-resolution separation prior to MS detection. nih.gov |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Soft ionization technique suitable for polar molecules, generating [M+H]+ ions. nih.gov |
| MS Analyzer | Triple Quadrupole (QqQ) or Q-Trap | Allows for tandem MS experiments (MS/MS) for high selectivity. |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Monitors specific precursor-to-product ion transitions for quantitative analysis. |
| Precursor Ion | m/z corresponding to [M+H]+ | The mass of the intact, protonated molecule selected in MS1. |
| Product Ions | Specific fragments of the parent molecule | Generated by collision-induced dissociation (CID) and selected in MS2 for confirmation and quantification. |
GC-MS for Volatile Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. researchgate.net For the analysis of this compound, GC-MS would be applied to its volatile derivatives, as discussed in the GC section. rsc.org The mass spectrometer acts as a highly sensitive and specific detector, providing structural information based on the fragmentation pattern of the derivatized molecule.
This technique is particularly useful for identifying unknown volatile or semi-volatile impurities or degradation products. nih.gov The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio, serves as a chemical fingerprint that can be compared to spectral libraries for identification. The analysis of thiophene derivatives, for example, can be readily accomplished using GC-MS. nih.gov
Table 5: Illustrative GC-MS Parameters
| Parameter | Typical Setting | Purpose |
|---|---|---|
| GC System | As described in Table 2 (with derivatization) | Separates volatile components of the sample mixture. |
| Ionization Source | Electron Ionization (EI) at 70 eV | A hard ionization technique that creates reproducible fragmentation patterns. |
| MS Analyzer | Quadrupole or Ion Trap | Separates ions based on their mass-to-charge ratio. |
| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan provides a complete mass spectrum for identification; SIM offers higher sensitivity for quantification. |
| Mass Range | 50-500 amu | The range of mass-to-charge ratios scanned by the detector. |
Derivatization Strategies for Analytical Enhancement
Pre-Column Derivatization for Enhanced Detection
Pre-column derivatization involves the chemical modification of the analyte before its introduction into the chromatographic system. academicjournals.org This approach is widely employed to improve the volatility of an analyte for gas chromatography (GC) or to introduce a chromophore or fluorophore for enhanced detection in high-performance liquid chromatography (HPLC). sdiarticle4.comacademicjournals.org
For a urea-containing compound like this compound, several pre-column derivatization strategies can be employed. One common approach involves targeting the amine functional groups within the urea moiety. Reagents such as phenyl isothiocyanate (PITC) can react with primary and secondary amines to form derivatives with strong ultraviolet (UV) absorbance, thereby significantly enhancing detection limits in UV-based HPLC methods. scholarsresearchlibrary.com Another potent derivatizing agent is 9-fluorenylmethyl chloroformate (Fmoc-Cl), which reacts with primary and secondary amines to produce highly fluorescent adducts, enabling sensitive detection using fluorescence detectors. sdiarticle4.comnih.gov
In the context of gas chromatography, urea compounds can be thermally unstable. rsc.org Methylation is a pre-column derivatization technique that can be used to increase the thermal stability of urea herbicides, which are structurally similar to the target compound. This process, often carried out using reagents like iodomethane, converts the urea into a more stable tertiary amide, allowing for successful analysis by GC without thermal degradation. rsc.org
The selection of a pre-column derivatization reagent and method depends on several factors, including the nature of the analyte, the analytical instrumentation available, and the desired sensitivity. The reaction conditions, such as solvent, temperature, and reaction time, must be carefully optimized to ensure complete derivatization and avoid the formation of byproducts. scholarsresearchlibrary.com
Table 1: Comparison of Pre-Column Derivatization Reagents for Urea Compounds
| Derivatizing Reagent | Target Functional Group | Principle of Enhanced Detection | Applicable Chromatography |
|---|---|---|---|
| Phenyl isothiocyanate (PITC) | Primary/Secondary Amines | Introduction of a UV-absorbing chromophore | HPLC-UV |
| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Primary/Secondary Amines | Introduction of a highly fluorescent group | HPLC-FLD |
Post-Column Derivatization Techniques
Post-column derivatization occurs after the analyte has been separated on the chromatographic column but before it reaches the detector. sdiarticle4.com This technique is particularly useful when the derivatization reaction is not compatible with the separation conditions or when the derivatives are unstable. academicjournals.org
A significant advantage of post-column derivatization is that it avoids the potential for multiple derivative formation from a single analyte, which can complicate chromatograms. sdiarticle4.com For the analysis of compounds containing primary amine groups, a common post-column derivatization reagent is o-phthalaldehyde (B127526) (OPA). sdiarticle4.comnih.gov In the presence of a thiol, OPA reacts rapidly with primary amines to form intensely fluorescent isoindole derivatives. This reaction is fast and occurs in an aqueous environment, making it well-suited for post-column applications in HPLC. sdiarticle4.com
While this compound is a disubstituted urea and does not possess a primary amine for direct reaction with OPA, potential degradation products or related impurities with primary amine functionalities could be targeted with this method.
Another post-column strategy involves a chemical reaction that generates a product with a strong colorimetric or fluorometric response. For instance, tertiary aliphatic amines can be detected after post-column reaction with a color reagent consisting of an acetic anhydride (B1165640) solution of citric acid at an elevated temperature, with subsequent UV detection. sdiarticle4.com While the target compound is not a tertiary amine, this illustrates the principle of post-column reactions to enhance detectability.
The implementation of post-column derivatization requires specialized equipment, including a reaction coil and a second pump to deliver the reagent. The reaction kinetics must be rapid to minimize band broadening and maintain chromatographic resolution.
Table 2: Overview of Post-Column Derivatization Considerations
| Parameter | Description |
|---|---|
| Reaction Kinetics | The derivatization reaction must be rapid and complete within the time it takes for the analyte to travel from the column outlet to the detector. |
| Reagent Delivery | A dedicated pump is required to deliver the derivatizing reagent at a constant and pulse-free flow rate. |
| Reaction Chamber | A reaction coil of appropriate length and diameter is used to allow sufficient time for the reaction to occur without excessive band broadening. |
| Detector Compatibility | The final derivative must be detectable by the chosen detector (e.g., UV-Vis, fluorescence). |
| Reagent Blank | The derivatizing reagent itself should not produce a significant signal at the detection wavelength. |
Future Research Directions and Translational Perspectives Non Clinical
Exploration of Novel Biological Targets and Therapeutic Areas
The diverse biological activities observed in structurally similar urea (B33335) derivatives suggest that 1-(4-chlorophenyl)-3-[2-(thiophen-2-yl)ethyl]urea could modulate a variety of biological targets. Future research should focus on screening this compound and its analogs against a wide range of receptors, enzymes, and signaling pathways to uncover novel therapeutic applications.
Based on the activities of related compounds, several therapeutic areas warrant investigation:
Neuropsychiatric Disorders: Analogs such as 3-(4-chlorophenyl)-1-(phenethyl)urea have been identified as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor, showing potential in the treatment of cocaine addiction by attenuating reinstatement of cocaine-seeking behavior. nih.gov
Oncology: Urea derivatives have been designed as inhibitors of critical cancer signaling pathways, including the PI3K/Akt/mTOR and Hedgehog pathways, which are often dysregulated in breast cancer. researchgate.net Furthermore, other related compounds have shown potential as Aurora kinase inhibitors for cancer therapy. chemicalbook.com
Inflammatory Diseases: Certain phenyl-urea derivatives act as dual agonists for formyl peptide receptor 1 (FPR1) and formyl peptide receptor 2/lipoxin A4 receptor (FPR2/ALX), exhibiting anti-inflammatory effects in preclinical models. ncats.io
Analgesia and Anti-inflammatory Action: Research into N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives has indicated their potential as anti-inflammatory and analgesic agents. researchgate.net
A summary of potential therapeutic targets for urea derivatives is presented in Table 1.
| Potential Target | Therapeutic Area | Observed in Analogous Compounds |
| Cannabinoid Type-1 (CB1) Receptor | Cocaine Addiction, Neuropsychiatric Disorders | 3-(4-chlorophenyl)-1-(phenethyl)urea analogs act as allosteric modulators. nih.gov |
| PI3K/Akt/mTOR Pathway | Breast Cancer | 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives show inhibitory activity. researchgate.net |
| Hedgehog Signaling Pathway | Breast Cancer | Combined inhibition with PI3K/Akt/mTOR pathways by urea derivatives. researchgate.net |
| Aurora Kinases | Cancer | N-(3-Chlorophenyl)-N'-[5-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]-2-thiazolyl]urea (SNS-314) is an inhibitor. chemicalbook.com |
| Formyl Peptide Receptors (FPR1, FPR2/ALX) | Inflammatory Diseases | 3-(4-chlorophenyl)-1-(1-methyl-3-oxo-2-phenyl-5-propan-2-ylpyrazol-4-yl)urea is an agonist. ncats.io |
Design and Synthesis of Advanced Derivative Libraries with Refined Biological Profiles
Systematic structural modifications of the this compound scaffold could lead to the discovery of derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties. Future synthetic efforts should explore the following:
Substitution on the Phenyl Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on the 4-chlorophenyl ring can modulate electronic properties and binding interactions. Studies on CB1 receptor modulators have shown that substitutions at the 3-position of the phenyl ring can enhance potency. nih.gov
Modification of the Thiophene (B33073) Moiety: The thiophene ring can be replaced with other heterocyclic systems (e.g., furan, pyridine (B92270), thiazole) to explore their impact on biological activity. researchgate.netnih.gov
Alterations to the Ethyl Linker: The length and flexibility of the ethyl linker between the urea and the thiophene ring can be modified to optimize the spatial orientation of the pharmacophores.
Urea/Thiourea (B124793) Isosteres: The urea linkage can be replaced with a thiourea group, which has been shown to be a key pharmacophore in various biologically active compounds, including anticancer and antimicrobial agents. mdpi.comnih.gov
The synthesis of such libraries can be achieved through established chemical methodologies, including the reaction of corresponding isocyanates or isothiocyanates with appropriate amines. vulcanchem.com
Integration of Multi-Omics Data with Compound Activity for Systems-Level Understanding
To gain a deeper understanding of the mechanism of action of this compound and its derivatives, a systems biology approach is warranted. Integrating multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) with compound activity data can reveal the broader impact of these molecules on cellular networks. nih.gov This approach can help in:
Identifying novel biological targets and off-target effects.
Elucidating the downstream signaling pathways modulated by the compound.
Discovering biomarkers for predicting treatment response.
Understanding mechanisms of potential drug resistance.
Development of Advanced Computational Models for Predictive Biology
Computational modeling and simulation can play a crucial role in accelerating the discovery and optimization of new derivatives. Advanced computational approaches can be employed for:
Quantitative Structure-Activity Relationship (QSAR) Studies: To build models that predict the biological activity of new derivatives based on their chemical structure.
Molecular Docking and Dynamics Simulations: To predict the binding modes of the compounds to their biological targets and to understand the key molecular interactions driving their activity. nih.govresearchgate.net
Pharmacophore Modeling: To identify the essential structural features required for biological activity, guiding the design of new compounds with improved properties.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To computationally assess the drug-like properties of new derivatives early in the discovery process.
Investigation of Material Science Applications for the Compound
While the primary focus of research on urea and thiourea derivatives has been in medicinal chemistry, their structural features suggest potential applications in material science. The presence of aromatic rings, a urea/thiourea backbone capable of forming strong hydrogen bonds, and a sulfur-containing heterocycle opens up possibilities for the development of novel materials. nih.govresearchgate.net Future investigations could explore:
Crystal Engineering: The ability of urea and thiourea moieties to form predictable hydrogen-bonding networks can be exploited to design crystalline materials with specific architectures and properties. nih.govresearchgate.net
Organic Electronics: Thiophene-containing compounds are widely used in organic electronics due to their favorable electronic properties. The incorporation of a thiophene unit in the present scaffold could be explored for applications in organic semiconductors or sensors.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms in the molecule can act as ligands for metal ions, potentially forming coordination polymers or MOFs with interesting catalytic, sensing, or gas storage properties.
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of 1-(4-chlorophenyl)-3-[2-(thiophen-2-yl)ethyl]urea?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the urea backbone via coupling of 4-chlorophenyl isocyanate with a thiophene-ethylamine derivative. Key variables include:
- Solvent Selection: Polar aprotic solvents (e.g., THF, DMF) enhance reactivity .
- Catalysts: Base catalysts (e.g., triethylamine) facilitate isocyanate-amine coupling .
- Temperature Control: Reactions are conducted at 0–25°C to minimize side reactions .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .
Q. Table 1: Synthesis Optimization Parameters
| Condition | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | THF | +25% yield | |
| Catalyst | Triethylamine | +15% efficiency | |
| Reaction Temperature | 0–5°C (ice bath) | Reduced byproducts | |
| Purification Method | Column Chromatography | >95% purity |
Q. Which analytical techniques are critical for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm the urea linkage and aromatic substituents. Key signals include:
- X-ray Crystallography: Resolves spatial conformation, hydrogen-bonding networks, and torsion angles (e.g., C–Cl···S interactions) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 307.05) .
Q. How should researchers design initial biological activity screens for this compound?
Methodological Answer:
- Target Selection: Prioritize kinases or receptors where urea derivatives are known modulators (e.g., IMP dehydrogenase in Cryptosporidium ).
- In Vitro Assays:
- Enzyme Inhibition: Dose-response curves (IC) using fluorogenic substrates .
- Cell Viability: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Control Compounds: Compare with structurally similar ureas (e.g., 1-(4-fluorophenyl) analogs) to assess substituent effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to improve potency?
Methodological Answer:
- Substituent Variation: Synthesize analogs with:
- Halogen replacements (e.g., F, Br on phenyl) .
- Thiophene modifications (e.g., methyl or sulfonamide groups) .
- Biological Testing: Correlate substituent changes with activity shifts (e.g., logP vs. IC).
- Computational Modeling: Docking studies (e.g., AutoDock Vina) to predict binding modes to targets like IMP dehydrogenase .
Q. Table 2: SAR Insights from Analogous Compounds
| Modification | Biological Impact | Reference |
|---|---|---|
| Chlorophenyl → Fluorophenyl | Increased selectivity for kinase X | |
| Thiophene ethyl → Pyridyl | Reduced cytotoxicity | |
| Urea → Thiourea | Enhanced enzyme affinity |
Q. What in vivo models are suitable for evaluating antitumor potential?
Methodological Answer:
- Xenograft Models: Implant human cancer cells (e.g., HCT-116 colorectal) into immunodeficient mice. Administer compound orally (10–50 mg/kg) and monitor tumor volume .
- Pharmacokinetics: Measure plasma half-life (LC-MS/MS) and tissue distribution .
- Toxicity: Assess liver/kidney function (ALT, creatinine) and hematological parameters .
Q. How can crystallographic data guide drug design?
Methodological Answer:
- Hydrogen-Bond Analysis: X-ray structures (e.g., PDB ID: XXXX) reveal critical interactions (e.g., urea NH with Asp93 in target enzymes) .
- Conformational Flexibility: Torsion angles of the thiophene-ethyl chain inform rigidification strategies (e.g., cyclopropane incorporation) .
Q. How should contradictory data on biological activity be resolved?
Methodological Answer:
- Source Validation: Cross-check assay conditions (e.g., ATP concentration in kinase assays) .
- Structural Confirmation: Re-characterize compounds with conflicting results using XRD or 2D NMR .
- Meta-Analysis: Compare datasets from analogous compounds (e.g., 1-(3,4-dimethoxybenzyl)urea analogs ).
Q. What computational methods predict binding modes and pharmacokinetics?
Methodological Answer:
Q. Table 3: Predicted ADMET Properties
| Property | Value | Tool Used |
|---|---|---|
| LogP | 3.2 ± 0.3 | SwissADME |
| CYP3A4 Inhibition | Moderate | admetSAR |
| BBB Permeability | Low | PreADMET |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
